

# Spectroscopic Characterization of Strontium Thiosulfate: A Comparative Guide

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## Compound of Interest

Compound Name: Strontium thiosulphate

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This guide offers a comparative analysis of the spectroscopic characterization of strontium thiosulfate. Due to a lack of direct experimental spectroscopic data in the reviewed literature for strontium thiosulfate, this guide leverages data from comparable compounds—strontium sulfate ( $\text{SrSO}_4$ ) and sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )—to provide a predictive characterization. Detailed experimental protocols for the primary spectroscopic techniques are also provided to facilitate further research.

## Introduction to Strontium Thiosulfate

Strontium thiosulfate ( $\text{SrS}_2\text{O}_3$ ) is an inorganic compound with the molecular formula  $\text{SrS}_2\text{O}_3$ .<sup>[1]</sup> It can be synthesized through the reaction of a soluble strontium salt, such as strontium chloride ( $\text{SrCl}_2$ ), with a thiosulfate, such as sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).<sup>[1][2]</sup> Strontium thiosulfate is known to exist in hydrated forms, including a monohydrate ( $\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$ ) and a pentahydrate ( $\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ ).<sup>[1][2]</sup> The crystal structure of the monohydrate has been determined, revealing the coordination environment of the strontium ion and the geometry of the thiosulfate anion.<sup>[2]</sup>

Spectroscopic techniques are crucial for elucidating the chemical structure, bonding, and purity of compounds like strontium thiosulfate. This guide focuses on four key spectroscopic methods: Infrared (IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for strontium thiosulfate and its comparative compounds.

Table 1: Vibrational Spectroscopy Data (IR & Raman)

Compound	Spectroscopic Technique	Functional Group	Expected/Observed Peak Position (cm <sup>-1</sup> )	Reference
Strontium Thiosulfate (SrS <sub>2</sub> O <sub>3</sub> )	IR Spectroscopy	S-S stretch	Data not available in searched literature	
	S-O symmetric stretch		Data not available in searched literature	
	S-O asymmetric stretch		Data not available in searched literature	
	O-S-O bending modes		Data not available in searched literature	
	Raman Spectroscopy	S-S stretch	Data not available in searched literature	
	S-O symmetric stretch		Data not available in searched literature	
	S-O asymmetric stretch		Data not available in searched literature	
	O-S-O bending modes		Data not available in	

searched literature				
Strontium Sulfate (SrSO <sub>4</sub> )	IR Spectroscopy	SO <sub>4</sub> <sup>2-</sup> asymmetric stretch (ν <sub>3</sub> )	~1100	[3]
SO <sub>4</sub> <sup>2-</sup> asymmetric bend (ν <sub>4</sub> )	~600	[3]		
Raman Spectroscopy	SO <sub>4</sub> <sup>2-</sup> symmetric stretch (ν <sub>1</sub> )	~1000	[3]	
Sodium Thiosulfate (Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> )	IR Spectroscopy (solid, nujol mull)	S-O stretching	~1130, ~1000	[4]
S-S stretching	~670	[4]		
O-S-O bending	~540	[4]		

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

Compound	Element	Orbital	Expected/Observed Binding Energy (eV)	Reference
Strontium Thiosulfate (SrS <sub>2</sub> O <sub>3</sub> )	Sr	3d <sub>5/2</sub>	Data not available in searched literature	
S (S <sup>6+</sup> )	2p	Data not available in searched literature		
S (S <sup>2-</sup> )	2p	Data not available in searched literature		
O	1s	Data not available in searched literature		
Strontium Sulfate (SrSO <sub>4</sub> )	Sr	3d <sub>5/2</sub>	133.4	[5]
S	2p	168.8	[6]	
O	1s	531.6	[6]	
Sodium Thiosulfate (Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> )	Na	1s	~1072	[7]
S (S <sup>6+</sup> )	2p <sub>3/2</sub>	~168		
S (S <sup>2-</sup> )	2p <sub>3/2</sub>	~162		
O	1s	~532		

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Nucleus	Expected Chemical Shift (ppm)	Reference
Strontium Thiosulfate ( $\text{SrS}_2\text{O}_3$ )	$^{33}\text{S}$ ( $\text{S}^{6+}$ )	Data not available in searched literature	
$^{33}\text{S}$ ( $\text{S}^{2-}$ )	Data not available in searched literature		
Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )	$^{33}\text{S}$	~345	[8]
Sodium Sulfite ( $\text{Na}_2\text{SO}_3$ )	$^{33}\text{S}$	~170	[8]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the thiosulfate anion and any water of hydration.

Methodology:

- Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly used.[9]
  - KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
  - Nujol Mull Method: Grind a small amount of the sample to a fine powder and then add a drop or two of Nujol (mineral oil) to create a paste.[9] Sandwich a thin film of the mull between two KBr or NaCl plates.[10]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:

- Record a background spectrum of the empty sample holder (for KBr pellet) or the salt plates with Nujol (for mull).
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically collected in the mid-IR range ( $4000\text{--}400\text{ cm}^{-1}$ ).[\[11\]](#)
- Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands corresponding to the S-S and S-O stretching and bending vibrations of the thiosulfate group.

## Raman Spectroscopy

Objective: To complement IR spectroscopy by identifying vibrational modes that are Raman active.

Methodology:

- Sample Preparation: Solid powder samples can be analyzed directly in a glass vial or pressed into a pellet.[\[3\]](#) No special preparation is usually required.[\[12\]](#)
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.[\[3\]](#)
- Data Acquisition:
  - Place the sample in the sample holder.
  - The laser is focused on the sample, and the scattered light is collected and analyzed.
  - The use of techniques like Orbital-Raster-Scan (ORS) can help to avoid sample overheating and obtain a representative spectrum.[\[3\]](#)
- Data Analysis: The Raman spectrum is a plot of intensity versus Raman shift ( $\text{cm}^{-1}$ ). Identify the peaks corresponding to the vibrational modes of the thiosulfate anion.

## X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the chemical (oxidation) states of strontium and sulfur.

Methodology:

- Sample Preparation:
  - The powder sample must be mounted on a sample holder. This can be done by pressing the powder into a clean indium foil or onto double-sided conductive carbon tape.[\[2\]](#)[\[13\]](#)
  - Ensure the sample is free of volatile contaminants and handle it with clean, powder-free gloves and tweezers.[\[2\]](#)
- Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al K $\alpha$ ) is used.[\[14\]](#)
- Data Acquisition:
  - The sample is introduced into an ultra-high vacuum chamber.
  - A survey scan is first performed to identify all the elements present on the surface.
  - High-resolution spectra are then acquired for the elements of interest (Sr 3d, S 2p, O 1s).
- Data Analysis: The binding energies of the photoelectrons are calculated from their kinetic energies.[\[14\]](#) The chemical state of an element is determined by the chemical shift in its binding energy compared to a reference value. The two different sulfur atoms in the thiosulfate anion (central and terminal) are expected to have distinct binding energies.

## **<sup>33</sup>S Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To probe the local chemical environment of the sulfur atoms.

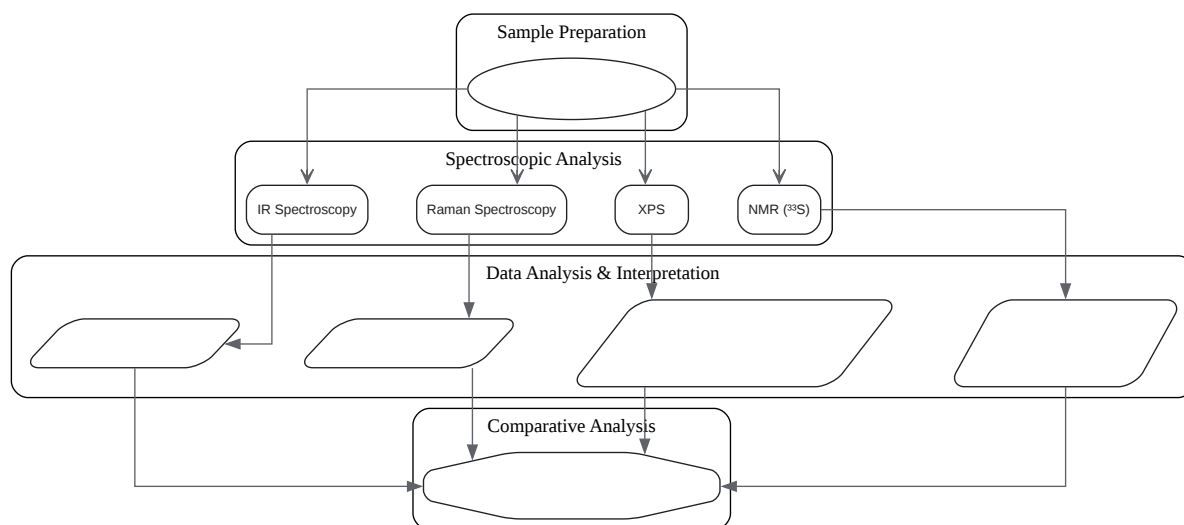
Methodology:

- Sample Preparation:
  - For solid-state NMR, the powdered sample is packed into a zirconia rotor.

- For solution NMR, the sample is dissolved in a suitable solvent (e.g., D<sub>2</sub>O).
- Instrumentation: A high-field NMR spectrometer equipped with a probe for low-frequency nuclei is required.
- Data Acquisition:
  - Due to the low natural abundance (0.76%) and quadrupolar nature of the <sup>33</sup>S nucleus, signal acquisition requires a large number of scans.[\[8\]](#)[\[15\]](#)
  - Magic Angle Spinning (MAS) is used for solid-state samples to narrow the broad lines.[\[16\]](#)
- Data Analysis: The chemical shift (δ) in ppm is determined relative to a reference compound, typically a saturated solution of ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>).[\[8\]](#) The two sulfur atoms in the thiosulfate ion are expected to have different chemical shifts.

## Visualizations

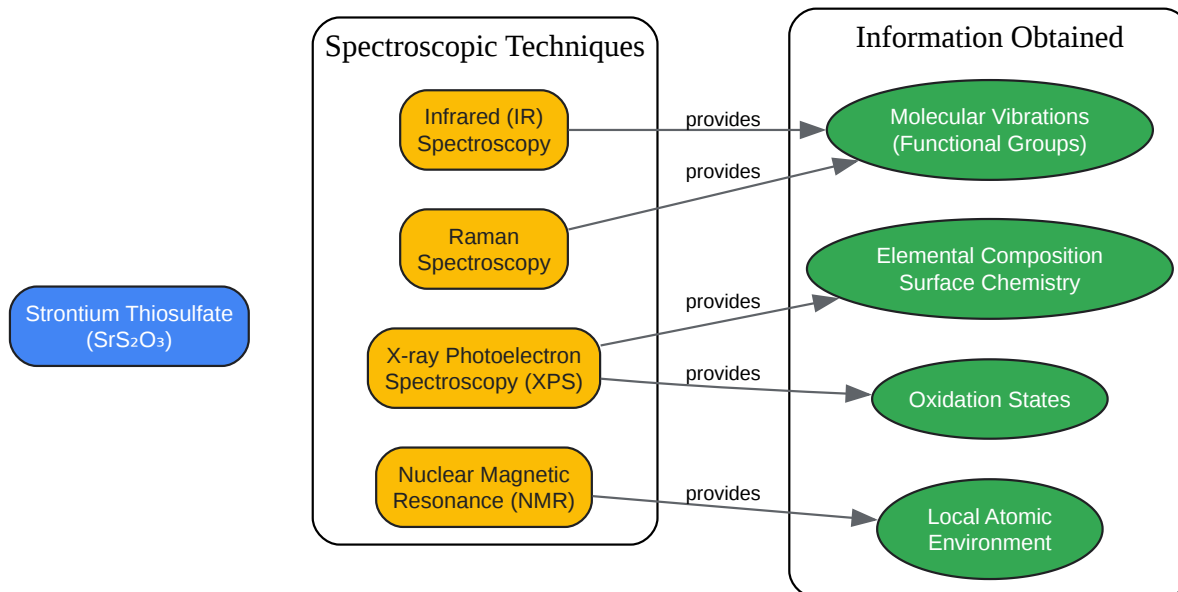
## Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of strontium thiosulfate.

## Information from Different Spectroscopic Techniques



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